molecular formula C9H8ClN3 B2658496 5-Chloro-2-(4-methylpyrazol-1-yl)pyridine CAS No. 1492406-23-1

5-Chloro-2-(4-methylpyrazol-1-yl)pyridine

Cat. No. B2658496
CAS RN: 1492406-23-1
M. Wt: 193.63
InChI Key: ORDKCOSVKKZUCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazole derivatives, such as 5-Chloro-2-(4-methylpyrazol-1-yl)pyridine, involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems . For example, 5-(N-alkyl)aminopyrazoles were synthesized in high yields via the microwave-assisted reaction between 5-chloro-4-formylpyrazoles and primary alkylamines .


Molecular Structure Analysis

Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .


Chemical Reactions Analysis

Pyrazole derivatives, including 5-Chloro-2-(4-methylpyrazol-1-yl)pyridine, have been used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . They have been used in various chemical reactions, including palladium-catalyzed Hiyama cross-coupling with aryltrifluorosilanes and Suzuki-Miyaura cross-coupling reactions .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Platinum (II) complexes play a crucial role in OLEDs. The combination of a Pt (II) core with organic ligands leads to cyclometalated Pt (II) complexes, which exhibit efficient light-emitting properties. The photophysical and photochemical characteristics of these complexes depend on the type of coordinating ligands. In particular, Pt (II) complexes with bidentate ligands, such as aryl-substituted N-heterocyclic compounds and 1,3-dicarbonyl compounds, are of interest. The synthesized (2-[4-Methylpyrazol-1-yl]phenyl)platinum (II) complex exhibits green fluorescence with a maximum at 514 nm .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds are known for their diverse pharmacological effects. Some hydrazine-coupled pyrazoles exhibit potent antileishmanial and antimalarial activities. Although specific studies on 5-Chloro-2-(4-methylpyrazol-1-yl)pyridine are not mentioned, its pyrazole moiety suggests potential in these therapeutic areas .

Synthetic Intermediates

5-Chloro-2-(4-methylpyrazol-1-yl)pyridine: serves as a synthetic intermediate. For instance, it is a key building block in the synthesis of fluazifop, a herbicide. Its straightforward one-step reaction pathway makes it valuable for chemical synthesis .

Safety And Hazards

While specific safety and hazard information for 5-Chloro-2-(4-methylpyrazol-1-yl)pyridine is not available in the search results, it’s important to handle all chemical compounds with care and follow appropriate safety guidelines. For example, a related compound, 5-Chloro-2-methoxypyridine, is classified as a combustible liquid that causes skin and eye irritation and is harmful if swallowed or in contact with skin .

Future Directions

The future directions for 5-Chloro-2-(4-methylpyrazol-1-yl)pyridine and related pyrazole derivatives are promising. They are expected to find many novel applications in the future due to their diverse and valuable synthetical, biological, and photophysical properties . Researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

properties

IUPAC Name

5-chloro-2-(4-methylpyrazol-1-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c1-7-4-12-13(6-7)9-3-2-8(10)5-11-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDKCOSVKKZUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(4-methyl-1h-pyrazol-1-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.